![molecular formula C20H19N5O2 B2383744 (E)-3-(furan-2-yl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one CAS No. 1257556-21-0](/img/structure/B2383744.png)
(E)-3-(furan-2-yl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(E)-3-(furan-2-yl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one” is a complex organic molecule with the molecular formula C20H19N5O2 . It is a yellow solid .
Molecular Structure Analysis
The compound has a complex structure that includes a furan ring, a pyridazin ring, and a piperazine ring . The exact 3D conformation would depend on the specific conditions and environment.Physical And Chemical Properties Analysis
The compound has a molecular weight of 361.4 g/mol . Other physical and chemical properties such as solubility, melting point, and boiling point are not available in the data I have .科学的研究の応用
Pharma Market Reflections
The compound is mentioned in the context of derivatives like Azetidine, pyrrolidine, and piperidine being used as alpha-subtype selective 5-HT-1D receptor agonists for treating migraines. These compounds are characterized by their fewer side effects (Habernickel, 2001).
Heterocyclic Compounds in Histamine Receptor Antagonism
A study discusses the synthesis of molecules consisting of a heterocyclic core flanked by basic functionalities for in vitro affinity at the human histamine H(3) receptor. The series included diverse hetero-aromatic linkers like pyridine and furan, indicating the relevance of such structures in receptor antagonism (Swanson et al., 2009).
Synthesis for Anticancer Activity
The compound is referenced in the synthesis of piperazine-2,6-dione derivatives, with some showing significant anticancer activity. This highlights the compound's relevance in synthesizing derivatives with potential therapeutic applications (Kumar et al., 2013).
Antipsychotic Potential
A series of novel butyrophenones, including derivatives of the compound, were evaluated as potential antipsychotic agents. These compounds showed affinity for dopamine and serotonin receptors, indicating their potential use in treating psychiatric disorders (Raviña et al., 2000).
Adenosine Receptor Antagonism
The compound is involved in the synthesis of piperazine-derived triazolo[1,5-a]pyrazines as adenosine A2a receptor antagonists. These findings are crucial for developing therapeutics targeting adenosine receptors (Peng et al., 2005).
Antidepressant and Antianxiety Activities
A novel series of compounds related to the given chemical structure were synthesized and evaluated for their antidepressant and antianxiety activities. The results showed significant activity in these domains, highlighting the compound's potential in developing mental health therapeutics (Kumar et al., 2017).
Anti-Tubercular Agents
Research indicates the compound's role in synthesizing derivatives as potent anti-tubercular agents, with several compounds showing significant activity against Mycobacterium tuberculosis (Srinivasarao et al., 2020).
Anti-Inflammatory and Antihistaminic Activities
Compounds involving the given chemical structure were synthesized and evaluated for antihistaminic activity and inhibitory effects on eosinophil infiltration. Some compounds showed potent antihistaminic activity with the added benefit of anti-inflammatory effects, suggesting their potential use in treating allergic conditions (Gyoten et al., 2003).
作用機序
特性
IUPAC Name |
(E)-3-(furan-2-yl)-1-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c26-20(9-6-16-4-3-15-27-16)25-13-11-24(12-14-25)19-8-7-18(22-23-19)17-5-1-2-10-21-17/h1-10,15H,11-14H2/b9-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBHTFSIHZRTCT-RMKNXTFCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=N3)C(=O)C=CC4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=N3)C(=O)/C=C/C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-2-yl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。